2-Chloro-1-pyrazol-1-yl-ethanone is a chemical compound with the molecular formula . It features a pyrazole ring, which is a five-membered aromatic ring containing two adjacent nitrogen atoms, and an ethanone functional group. The presence of a chlorine atom at the second position of the pyrazole ring enhances its reactivity and potential biological activity. This compound is notable for its applications in medicinal chemistry and as a precursor in the synthesis of various pharmaceutical agents.
Research indicates that 2-Chloro-1-pyrazol-1-yl-ethanone exhibits significant biological activities. It has been studied for its potential as an enzyme inhibitor, particularly in the context of urease inhibition, which is relevant for treating certain infections and conditions related to kidney stones. Additionally, compounds with similar structures have shown antioxidant properties, making them candidates for further pharmacological studies .
The synthesis of 2-Chloro-1-pyrazol-1-yl-ethanone typically involves the reaction of 4-chloro-1H-pyrazole with chloroacetyl chloride. This reaction is usually conducted under controlled conditions with a base like triethylamine to neutralize hydrochloric acid produced during the process. Key steps include:
2-Chloro-1-pyrazol-1-yl-ethanone serves multiple roles in various fields:
Studies on the interactions of 2-Chloro-1-pyrazol-1-yl-ethanone with biological targets reveal its potential as a modulator of enzyme activity. For instance, it has been evaluated for its ability to inhibit urease, an enzyme critical for nitrogen metabolism in plants and animals. Its interactions with various proteins suggest that it could lead to novel therapeutic agents targeting specific diseases .
Several compounds share structural similarities with 2-Chloro-1-pyrazol-1-yl-ethanone, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-3-methylpyrazole | Methyl group at position 3 | Antimicrobial activity |
| 3-Amino-1H-pyrazole | Amino group at position 3 | Antioxidant properties |
| 5-Methylpyrazole | Methyl group at position 5 | Enzyme inhibition |
| 2-Acetylpyrazole | Acetyl group instead of chloro | Antitumor activity |
These compounds highlight the versatility of pyrazole derivatives in medicinal chemistry, showcasing how modifications can lead to diverse biological activities .
Nucleophilic substitution reactions represent a fundamental approach for functionalizing pyrazole rings in the synthesis of 2-chloro-1-pyrazol-1-yl-ethanone. The pyrazole heterocycle contains two distinct nitrogen atoms with different chemical properties - a pyrrole-like nitrogen and a pyridine-like nitrogen, which significantly influences the regioselectivity of nucleophilic substitution reactions [1]. The basic pyridine-like nitrogen atom typically serves as the primary nucleophilic center, though recent studies have shown that regioselective synthesis of N1-substituted pyrazoles can be achieved under specific reaction conditions [1].
The amphoteric nature of pyrazoles makes them particularly susceptible to environmental conditions during nucleophilic substitution reactions. In acidic environments, protonation occurs at the pyridine-like nitrogen, creating a positively charged pyrazole ring that alters the nucleophilicity significantly. Conversely, in basic conditions, deprotonation of the pyrrole-like nitrogen generates a negatively charged pyrazole ring, which can dramatically change the substitution pattern [1].
A key advancement in nucleophilic substitution methodology has been the development of acid-catalyzed N-alkylation using trichloroacetimidate electrophiles. This approach provides an alternative to traditional basic conditions and enables alkylation of pyrazoles at lower temperatures [2] [3]. The reaction utilizes camphorsulfonic acid as a Brønsted acid catalyst in refluxing 1,2-dichloroethane, achieving yields of up to 77% for various substituted pyrazoles [3]. The regioselectivity of this process is controlled by steric effects, with alkylation favoring the less hindered nitrogen atom in unsymmetrical pyrazoles [2].
The electronic environment of the pyrazole ring significantly affects nucleophilic substitution rates. Electron-withdrawing substituents enhance the electrophilicity of the ring carbons, particularly at the C3 and C5 positions, facilitating nucleophilic attack. Conversely, electron-donating groups reduce the susceptibility to nucleophilic substitution while simultaneously increasing the nucleophilicity of the nitrogen atoms [1]. This electronic tuning allows for predictable control over both the site and rate of nucleophilic substitution.
Modern approaches to pyrazole functionalization have incorporated palladium-catalyzed cross-coupling reactions, which enable direct arylation at specific positions. The development of SEM-protected pyrazoles has revolutionized this field by allowing sequential functionalization at multiple positions. The "SEM switch" methodology enables transposition of the protecting group from one nitrogen to another, effectively converting unreactive C3 positions to reactive C5 positions [4]. This approach has enabled the synthesis of fully substituted pyrazoles with complete regiocontrol of all substituents.
| Nucleophile | Reaction Conditions | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| Primary amines | Electrophilic amination reagent, 80°C | 45-75 | N1-selective | [5] |
| Trichloroacetimidates | CSA catalyst, 1,2-DCE, reflux | 41-77 | Sterically controlled | [2] [3] |
| Aryl halides | Pd(OAc)₂, PivOK, DMA, 140°C | 65-85 | C5-selective | [4] |
Condensation reactions utilizing chloroacetyl precursors represent a direct and efficient route to 2-chloro-1-pyrazol-1-yl-ethanone. Chloroacetyl chloride serves as the primary precursor, functioning as a bifunctional electrophile that readily forms both esters and amides while maintaining the chlorine atom for subsequent functionalization [6]. The high reactivity of chloroacetyl chloride stems from its acyl chloride functionality, which undergoes addition-elimination reactions with nucleophiles [7].
The mechanism of condensation with pyrazole involves nucleophilic attack by the pyrazole nitrogen on the carbonyl carbon of chloroacetyl chloride, followed by elimination of hydrochloric acid. This process requires careful control of reaction conditions to prevent unwanted side reactions, as chloroacetyl chloride is known to react vigorously with moisture and protic solvents [8] [9]. The formation of hydrochloric acid during the reaction necessitates appropriate ventilation and neutralization protocols.
A practical synthetic approach involves the dropwise addition of chloroacetyl chloride to a solution of pyrazole in dry benzene under mechanical stirring [10]. The reaction mixture is maintained under anhydrous conditions for 2-3 hours until completion, as evidenced by the cessation of hydrogen chloride evolution. The product is typically isolated by washing with ice water and subsequent recrystallization from an appropriate solvent [10].
Alternative condensation methodologies have been developed using deep eutectic solvents as green reaction media. Choline chloride-based eutectic mixtures have shown promise for heterocycle synthesis, providing both environmental benefits and unique catalytic properties through hydrogen bonding interactions [11]. These systems can operate at elevated temperatures while maintaining low vapor pressure, potentially reducing reaction times and improving yields.
The condensation reaction can also be performed using mixed anhydride methodology, where chloroacetic acid is first activated with coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. This approach offers better control over the reaction and can minimize the formation of unwanted byproducts compared to direct use of chloroacetyl chloride [12].
Temperature control is critical in chloroacetyl condensation reactions, as elevated temperatures can lead to decomposition of the chloroacetyl moiety or promote competing reactions. Optimal reaction temperatures typically range from 0°C to room temperature for the initial nucleophilic attack, followed by gradual warming to complete the elimination step [13].
| Reaction Conditions | Temperature | Time | Yield (%) | Solvent System |
|---|---|---|---|---|
| ClCOCH₂Cl/pyrazole | 0-25°C | 2-3 h | 65-75 | Dry benzene |
| DCC-activated acid | RT | 4-6 h | 70-80 | DCM/DMF |
| ChCl/urea DES | 80°C | 1 h | 60-70 | Neat eutectic |
Solvent effects play a crucial role in determining the rate, selectivity, and mechanism of reactions leading to 2-chloro-1-pyrazol-1-yl-ethanone formation. The polarity of solvents significantly influences reaction kinetics, with polar solvents generally enhancing rates for ionic or polar reactions through stabilization of charged intermediates and transition states [14] [15]. The Reichardt solvent polarity scale, based on solvatochromic dyes, provides a quantitative framework for understanding these effects [16].
Protic solvents, characterized by their ability to form hydrogen bonds, can dramatically alter reaction mechanisms through specific solvation effects. Water and alcohols, as representative polar protic solvents, stabilize ions through strong intermolecular attractions, with protic hydrogens interacting with anions and lone pairs on oxygen atoms stabilizing cations [17]. This stabilization can promote SN1-type mechanisms while potentially inhibiting SN2 pathways by excessive stabilization of nucleophiles [17].
The dielectric constant of solvents provides a measure of their ability to stabilize charged species. Solvents with high dielectric constants, such as water (εr = 78), dimethyl sulfoxide (εr = 47), and acetonitrile (εr = 37), are particularly effective at stabilizing ionic intermediates formed during acylation reactions [18]. This stabilization directly impacts the activation energy for bond-breaking processes, leading to measurable changes in reaction rates.
Kinetic studies of chloroacetyl chloride reactions with nucleophiles have revealed first-order dependence on both reactants, consistent with a bimolecular mechanism. The rate constant follows the Arrhenius equation, with activation energies typically ranging from 40-60 kJ/mol depending on the nucleophile and solvent system [19]. Temperature effects are particularly pronounced, with rate constants typically doubling for every 10°C increase in temperature within the range of 20-60°C.
Solvent-dependent kinetic isotope effects have been observed in deuterated solvents, providing insight into the transition state structure. Primary kinetic isotope effects (kH/kD) ranging from 1.2 to 2.8 have been measured for proton transfer steps in protic solvents, indicating significant C-H bond breaking in the rate-determining step [20].
The Abraham solvent parameter model provides a comprehensive framework for predicting solvent effects on reaction rates. The model incorporates parameters for dipolarity/polarizability (π*), hydrogen-bond acidity (α), hydrogen-bond basicity (β), and molar volume (V), enabling quantitative prediction of solvent effects [16]. Linear free energy relationships based on these parameters have achieved correlation coefficients exceeding 0.94 for similar acylation reactions.
| Solvent | Dielectric Constant | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Benzene | 2.3 | 1.2 × 10⁻⁴ | 58.3 |
| Dichloromethane | 8.9 | 4.8 × 10⁻⁴ | 52.1 |
| Acetonitrile | 37.5 | 2.1 × 10⁻³ | 46.7 |
| Dimethyl sulfoxide | 46.7 | 3.6 × 10⁻³ | 43.9 |
Industrial-scale production of 2-chloro-1-pyrazol-1-yl-ethanone presents significant challenges that differ markedly from laboratory-scale synthesis. The transition from bench-scale to manufacturing scale introduces complexities in heat transfer, mass transfer, and mixing dynamics that can dramatically affect product quality and yield [21]. Scale-up is no longer a simple linear process but requires sophisticated understanding of transport phenomena and reaction engineering principles.
Heat transfer limitations represent one of the most critical challenges in industrial-scale production. The highly exothermic nature of acyl chloride reactions can lead to hot spot formation and temperature runaway if not properly controlled [22]. Industrial reactors must incorporate adequate heat removal capacity, often requiring specialized heat exchanger designs or distributed feeding strategies to manage the heat of reaction effectively.
Mixing efficiency becomes increasingly problematic as reactor size increases. The Reynolds number, which characterizes mixing regimes, changes dramatically with scale, potentially leading to segregation of reactants and non-uniform product distribution [23]. This can result in incomplete conversion, side product formation, and batch-to-batch variability that is unacceptable for commercial production.
The handling of chloroacetyl chloride at industrial scale presents unique safety and environmental challenges. The compound's tendency to generate hydrogen chloride gas upon contact with moisture requires sophisticated gas scrubbing systems and rigorous exclusion of atmospheric moisture [8] [6]. Industrial facilities must implement comprehensive vapor management systems to protect workers and comply with environmental regulations.
Process development execution systems have become essential tools for managing the complexity of industrial-scale chemical production. These systems integrate people, data, and processes to enable more efficient scale-up while reducing experimental requirements and development time [24]. The implementation of such systems has documented benefits including reduced time to market, improved process robustness, and significant cost savings through data reuse and optimization.
Quality control becomes exponentially more challenging at industrial scale. Real-time analytical monitoring is essential but technically demanding, requiring sophisticated process analytical technology to ensure consistent product quality [25]. The absence of real-time data can lead to end-of-line quality issues that result in costly batch failures and production delays.
Regulatory compliance adds another layer of complexity to industrial-scale production. Good Manufacturing Practice requirements demand extensive documentation, validation, and quality assurance protocols that can significantly impact production efficiency [26]. The pharmaceutical industry's shift toward Quality by Design principles requires thorough understanding of process variables and their impact on product quality attributes.
| Scale-Up Challenge | Laboratory Impact | Industrial Impact | Mitigation Strategy |
|---|---|---|---|
| Heat Transfer | Minimal | Critical | Enhanced heat exchange systems |
| Mixing Efficiency | Negligible | Significant | Computational fluid dynamics modeling |
| Material Handling | Manual | Automated | Specialized handling equipment |
| Quality Control | End-point analysis | Real-time monitoring | Process analytical technology |
Purification of 2-chloro-1-pyrazol-1-yl-ethanone requires careful selection of techniques based on the physical and chemical properties of the compound and associated impurities. The relatively low molecular weight (144.56 g/mol) and presence of both polar and nonpolar functional groups make this compound amenable to multiple purification strategies [27] [28].
Recrystallization represents the most commonly employed purification technique for solid organic compounds with significant temperature-dependent solubility differences [29] [30]. The process involves dissolution in a suitable solvent at elevated temperature, followed by controlled cooling to induce supersaturation and crystal formation. For 2-chloro-1-pyrazol-1-yl-ethanone, solvents such as ethanol, methanol, or ethyl acetate are typically employed, with the choice depending on the specific impurity profile of the crude product.
The recrystallization process can be optimized through several approaches, including slow cooling, solvent layering, and vapor diffusion methods [30]. Slow cooling allows for larger, more perfect crystals with higher purity, while solvent layering using miscible solvents of different polarities can provide superior separation of impurities. The driving force for purification emerges from the difference in molecular interactions between the target compound and impurities with the crystal lattice.
Column chromatography provides an alternative purification method when recrystallization is insufficient or when the compound exhibits similar solubility behavior to its impurities [31] [32]. Silica gel chromatography with gradient elution using hexane-ethyl acetate mixtures has proven effective for separating chloroacetyl pyrazole derivatives. The elution order typically follows polarity, with less polar impurities eluting first, followed by the target compound.
Distillation techniques may be applicable for purification, though the relatively high boiling point of 2-chloro-1-pyrazol-1-yl-ethanone (estimated 280-285°C) may require vacuum distillation to prevent thermal decomposition [33]. Fractional distillation under reduced pressure can effectively separate the product from volatile impurities while minimizing thermal stress on the compound.
Yield optimization strategies focus on maximizing the efficiency of each synthetic step while minimizing side reactions and product losses during purification. Process analytical technology enables real-time monitoring of reaction progress, allowing for optimization of reaction conditions including temperature, concentration, and reaction time [34]. Machine learning algorithms have been successfully applied to predict optimal reaction conditions, achieving yield improvements of 25-40% in various organic transformations [34].
The implementation of continuous flow reactors represents a significant advancement in yield optimization for fine chemical synthesis. These systems offer improved heat and mass transfer, enhanced reaction control, and reduced reaction times compared to traditional batch processes [34]. Microreactors, with their high surface-to-volume ratios, enable precise temperature control and can achieve yield improvements of up to 50% for certain reactions.
Catalyst optimization plays a crucial role in yield enhancement. Computational modeling using density functional theory has emerged as a powerful tool for catalyst design, enabling prediction of catalyst performance before experimental validation [34]. The development of highly active and selective catalysts can significantly improve reaction yields while reducing the formation of unwanted byproducts.
| Purification Method | Typical Yield Recovery (%) | Purity Achieved (%) | Cost Efficiency |
|---|---|---|---|
| Recrystallization | 75-85 | >95 | High |
| Column Chromatography | 80-90 | >98 | Moderate |
| Vacuum Distillation | 70-80 | >90 | Low |
| Combined Methods | 85-95 | >99 | Variable |
3.1.1 Fundamental Thermal Properties
2-Chloro-1-pyrazol-1-yl-ethanone demonstrates moderate to good thermal stability characteristics that are influenced by its heterocyclic pyrazole core and the presence of electron-withdrawing functional groups. The compound exhibits a calculated molecular weight of 144.56 grams per mole with the molecular formula C₅H₅ClN₂O [1]. Thermal analysis studies of structurally related pyrazole derivatives indicate that the pyrazole ring system possesses inherent thermal stability, with decomposition activation energies typically ranging from 200 to 300 kilojoules per mole [2].
The thermal decomposition onset temperature for 2-Chloro-1-pyrazol-1-yl-ethanone is estimated to occur between 200 and 250 degrees Celsius, based on comparative analysis with similar α-chloroketone compounds [3] [4]. This thermal stability range positions the compound as moderately stable under standard ambient conditions but requires careful temperature control during processing and storage applications.
3.1.2 Decomposition Mechanism and Pathways
Thermal decomposition of 2-Chloro-1-pyrazol-1-yl-ethanone proceeds through a stepwise mechanism involving multiple stages [5]. The initial decomposition stage typically involves the cleavage of the carbon-chlorine bond, which represents the thermally weakest component of the molecular structure. The activation energy for this process is estimated between 150 and 200 kilojoules per mole, consistent with α-chloroketone thermal behavior [6].
The pyrazole ring system demonstrates higher thermal stability compared to the chloroacetyl substituent, with ring opening occurring at temperatures exceeding 280 degrees Celsius [4]. During thermal decomposition, the primary degradation products include hydrogen chloride gas, carbon monoxide, and various pyrazole fragments including ammonia, hydrogen cyanate, ethylene, and methyleneimine derivatives [4].
Thermogravimetric analysis patterns for related pyrazole derivatives reveal a characteristic two to three stage mass loss profile [4]. The initial stage corresponds to moisture removal below 100 degrees Celsius, followed by the primary decomposition stage between 200 and 350 degrees Celsius, and a final oxidative degradation stage above 400 degrees Celsius.
3.2.1 Solubility Characteristics and Patterns
The solubility profile of 2-Chloro-1-pyrazol-1-yl-ethanone demonstrates characteristic patterns consistent with moderately polar heterocyclic compounds containing both hydrogen bond acceptor and electron-withdrawing substituents [7] [8]. The compound exhibits limited aqueous solubility, estimated between 0.1 and 1.0 milligrams per milliliter at 25 degrees Celsius, due to the predominantly hydrophobic nature of the pyrazole ring system and the presence of the chloroacetyl group [9].
In polar protic solvents, 2-Chloro-1-pyrazol-1-yl-ethanone shows moderate solubility characteristics. Methanol and ethanol provide solubilities in the range of 5 to 20 milligrams per milliliter, attributed to the hydrogen bonding capability between the solvent hydroxyl groups and the pyrazole nitrogen atoms [10]. Isopropanol demonstrates reduced solubility (2 to 8 milligrams per milliliter) due to increased steric hindrance around the hydroxyl group.
3.2.2 Organic Solvent Compatibility
Dipolar aprotic solvents demonstrate excellent compatibility with 2-Chloro-1-pyrazol-1-yl-ethanone [11]. Dimethyl sulfoxide and dimethylformamide achieve solubilities exceeding 50 milligrams per milliliter, making these solvents optimal for synthetic and analytical applications [7]. Acetonitrile provides good solubility (20 to 40 milligrams per milliliter), reflecting the favorable interactions between the nitrile functionality and the pyrazole nitrogen atoms [12].
Chlorinated solvents including dichloromethane and chloroform exhibit good solvating power for the compound, with estimated solubilities ranging from 25 to 60 milligrams per milliliter [10] [11]. This enhanced solubility results from favorable dipole-dipole interactions between the chlorinated solvent molecules and the chloroacetyl substituent.
Acetone demonstrates good solubility characteristics (20 to 40 milligrams per milliliter) due to its dipolar aprotic nature and ability to stabilize the compound through dipole-dipole interactions [13]. Ethyl acetate provides moderate solubility (15 to 30 milligrams per milliliter), reflecting its intermediate polarity and ester functionality compatibility.
Non-polar solvents show limited compatibility with 2-Chloro-1-pyrazol-1-yl-ethanone. Toluene exhibits low solubility (2 to 10 milligrams per milliliter) despite potential π-π interactions between aromatic systems [14]. Hexane demonstrates very poor solubility (less than 1 milligram per milliliter) due to significant polarity mismatch [14].
3.3.1 Fundamental Acid-Base Properties
2-Chloro-1-pyrazol-1-yl-ethanone exhibits amphoteric behavior characteristic of N-unsubstituted pyrazole derivatives, capable of functioning as both a weak acid and a weak base depending on solution conditions [15] [16]. The pyrazole ring system contains two nitrogen atoms with distinct electronic environments: the pyrrole-like N1 nitrogen bearing the acidic proton, and the pyridine-like N2 nitrogen possessing a lone electron pair available for protonation [17] [15].
The basicity of 2-Chloro-1-pyrazol-1-yl-ethanone is significantly influenced by the electron-withdrawing effects of the chloroacetyl substituent [18]. The conjugate acid pKa is estimated to be approximately 2.5, representing a decrease from the parent pyrazole value of 2.49 [16]. This reduction reflects the inductive electron withdrawal by both the carbonyl group and the chlorine atom, which stabilizes the neutral form relative to the protonated species [15].
3.3.2 Protonation and Deprotonation Behavior
Under acidic conditions, protonation occurs preferentially at the pyridine-like N2 nitrogen atom, forming a stable conjugate acid through resonance stabilization within the pyrazole ring system [17] [15]. The protonation site preference is consistent with other pyrazole derivatives, where the lone pair on N2 is more accessible and basic compared to the pyrrole-like N1 nitrogen [19].
Deprotonation under basic conditions involves removal of the N-H proton from the pyrrole-like N1 nitrogen, with an estimated pKa value around 14 to 16 [15]. This process generates an anionic pyrazole species that can participate in nucleophilic reactions [15]. The electron-withdrawing chloroacetyl group provides some stabilization to the deprotonated form through inductive effects.
The pH stability range for 2-Chloro-1-pyrazol-1-yl-ethanone extends from approximately pH 4 to pH 10, where the compound exists predominantly in its neutral form [20]. Outside this range, either protonation or deprotonation becomes significant, potentially affecting solubility and chemical reactivity patterns.
3.4.1 Lipophilicity Assessment
The experimental partition coefficient (LogP) for 2-Chloro-1-pyrazol-1-yl-ethanone between n-octanol and water has been computationally determined as 0.7 using the XLogP3 method [1]. This value positions the compound in the moderate lipophilicity range, indicating balanced hydrophilic and lipophilic characteristics suitable for diverse biological and chemical applications [21].
The moderate LogP value reflects the competing influences of the polar pyrazole ring system and the hydrophobic chloroacetyl substituent [7] [12]. The pyrazole nitrogen atoms contribute to hydrophilicity through potential hydrogen bonding interactions, while the chlorine atom and carbonyl functionality provide moderate lipophilic character [22].
3.4.2 Distribution and Membrane Permeability
The distribution coefficient (LogD) at physiological pH 7.4 is estimated between 0.6 and 0.8, reflecting minimal ionization effects due to the compound's pKa value being well below the physiological pH range . This LogD value suggests good membrane permeability characteristics and favorable absorption, distribution, metabolism, and excretion properties [21].
The topological polar surface area of 34.9 square Angstroms falls well below the 140 square Angstrom threshold associated with good oral bioavailability [1]. Combined with the molecular weight of 144.56 grams per mole, these parameters indicate compliance with Lipinski's Rule of Five for drug-like properties .
Blood-brain barrier penetration potential is indicated by the LogP value below 2.0, suggesting possible central nervous system activity while maintaining appropriate polar characteristics for controlled distribution . The moderate lipophilicity profile supports good tissue distribution with estimated distribution volumes between 1 and 5 liters per kilogram .
Protein binding interactions are estimated to be moderate, with approximately 40 to 80 percent plasma protein binding anticipated based on the lipophilicity profile and molecular structure characteristics . This binding level supports adequate free fraction availability for biological activity while providing appropriate pharmacokinetic properties.